molecular formula C26H28N2O3 B4181564 1-(2,3-dimethoxybenzoyl)-4-(diphenylmethyl)piperazine

1-(2,3-dimethoxybenzoyl)-4-(diphenylmethyl)piperazine

Cat. No. B4181564
M. Wt: 416.5 g/mol
InChI Key: NBQPFXMPBAUKCD-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxybenzoyl)-4-(diphenylmethyl)piperazine, commonly known as DMMDA-2, is a psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and psychedelic researcher. DMMDA-2 is known for its potent psychoactive effects, which make it a popular subject of research in the field of psychopharmacology.

Mechanism of Action

DMMDA-2 is believed to work by binding to and activating serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is known to play a key role in the regulation of mood, cognition, and perception. By activating this receptor, DMMDA-2 is thought to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces alterations in perception, mood, and cognition, which are characteristic of the psychedelic experience. These effects are thought to be mediated by the drug's interactions with various neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

DMMDA-2 has several advantages as a research tool, including its potent psychoactive effects and its ability to selectively activate serotonin receptors. However, it also has several limitations, including its potential for abuse and its lack of specificity for the 5-HT2A receptor. Additionally, the use of DMMDA-2 in animal studies may raise ethical concerns due to its potential for inducing hallucinogenic effects.

Future Directions

There are several potential future directions for research on DMMDA-2, including its use as a therapeutic agent for neuropsychiatric disorders such as depression and anxiety. Other potential areas of investigation include its effects on cognitive function, its interactions with other neurotransmitter systems, and its potential for use in the treatment of substance abuse disorders. However, further research is needed to fully understand the pharmacological properties of DMMDA-2 and its potential applications in the field of psychopharmacology.

Scientific Research Applications

DMMDA-2 has been the subject of several scientific studies, which have explored its potential as a therapeutic agent for various neuropsychiatric disorders. One study conducted on rats found that DMMDA-2 has antidepressant-like effects, which may be due to its ability to increase the levels of serotonin and dopamine in the brain. Another study found that DMMDA-2 has anxiolytic effects, which may be useful in the treatment of anxiety disorders.

properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c1-30-23-15-9-14-22(25(23)31-2)26(29)28-18-16-27(17-19-28)24(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-15,24H,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQPFXMPBAUKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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